molecular formula C27H25NO6 B14905288 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)propanoic acid

Cat. No.: B14905288
M. Wt: 459.5 g/mol
InChI Key: WXJNJVQWAQSHJH-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)propanoic acid is a complex organic compound with a unique structure that combines a fluorenylmethoxycarbonyl group and a benzo[d][1,4]dioxepin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)propanoic acid typically involves multiple steps. One common approach is to start with the fluorenylmethoxycarbonyl (Fmoc) protection of an amino acid, followed by coupling with a benzo[d][1,4]dioxepin derivative. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the protection and deprotection of functional groups, purification through chromatography, and crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorenylmethoxycarbonyl group or the benzo[d][1,4]dioxepin moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)propanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study protein-ligand interactions. Its ability to form stable complexes with proteins makes it valuable for investigating biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)propanoic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group can form stable interactions with proteins, while the benzo[d][1,4]dioxepin moiety may interact with other biomolecules. These interactions can modulate biochemical pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dihydro-1H-indol-7-yl)propanoic acid

Uniqueness

Compared to similar compounds, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)propanoic acid stands out due to the presence of the benzo[d][1,4]dioxepin moiety. This unique structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H25NO6

Molecular Weight

459.5 g/mol

IUPAC Name

(2S)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C27H25NO6/c29-26(30)23(14-17-10-11-24-25(15-17)33-13-5-12-32-24)28-27(31)34-16-22-20-8-3-1-6-18(20)19-7-2-4-9-21(19)22/h1-4,6-11,15,22-23H,5,12-14,16H2,(H,28,31)(H,29,30)/t23-/m0/s1

InChI Key

WXJNJVQWAQSHJH-QHCPKHFHSA-N

Isomeric SMILES

C1COC2=C(C=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC1

Canonical SMILES

C1COC2=C(C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.